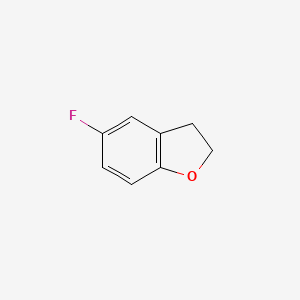

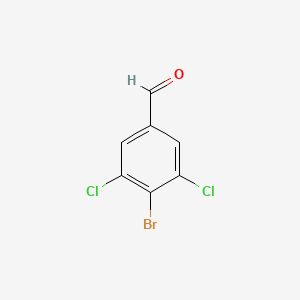

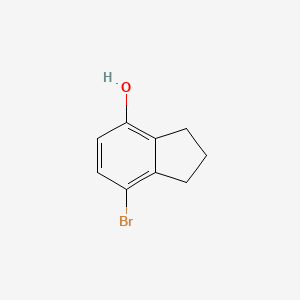

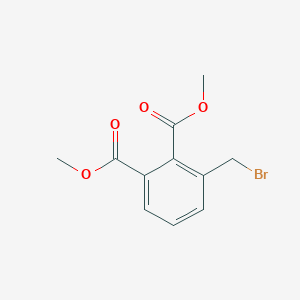

![molecular formula C7H4N4 B1344265 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile CAS No. 454685-88-2](/img/structure/B1344265.png)

7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile

概要

説明

7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile is a chemical compound that has been studied for its potential applications in various fields . It is a reagent used for structure-based design and synthesis of antiparasitic pyrrolopyrimidines targeting pteridine reductase 1 .

Synthesis Analysis

The synthesis of 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile has been guided by key X-ray crystal structure analysis . The optimization of the synthesis process was based on a 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile scaffold .Molecular Structure Analysis

The molecular structure of 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile has been analyzed using X-ray crystal structure-guided design .Chemical Reactions Analysis

The chemical reactions involving 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile have been studied . The compound has been used as a reagent in the synthesis of antiparasitic pyrrolopyrimidines .Physical And Chemical Properties Analysis

The physical and chemical properties of 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile have been analyzed .科学的研究の応用

Inhibitor of P21-Activated Kinase 4

- Summary of Application: The compound is used as a competitive inhibitor of P21-Activated Kinase 4 (PAK4), which is associated with a variety of cancers .

- Methods of Application: The inhibitory mechanisms of four 7H-Pyrrolo[2,3-d]pyrimidine derivatives were investigated at the molecular level, mainly using molecular dynamics simulations and binding free energy calculations .

- Results: The inhibitors had strong interactions with the hinge region, the β-sheets, and the residues with charged side chains around the 4-substituent . The inhibitor 5n had the strongest inhibition capacity .

Anti-Inflammatory Agent

- Summary of Application: Pyrimidines, including 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile, display a range of pharmacological effects including anti-inflammatory activities .

- Methods of Application: The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

- Results: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

Monopolar Spindle 1 Inhibitor

- Summary of Application: The compound is used as a highly selective Monopolar Spindle 1 (MPS1) inhibitor .

- Methods of Application: The lead optimization was guided by key X-ray crystal structure analysis .

- Results: In vivo evaluation of candidate (9) is shown to effectively mitigate human TNBC cell proliferation .

Toll-Like Receptor 7 Targeting

- Summary of Application: The compound is used in the design and synthesis of derivatives targeting Toll-Like Receptor 7 (TLR7) .

- Methods of Application: The antiviral efficacy of these compounds was evaluated in vitro and in vivo .

- Results: The results of the study are not specified in the source .

Nitric Oxide Production Inhibitor

- Summary of Application: The compound is used as a nitric oxide (NO) production inhibitor. Overexpressed inducible nitric oxide synthase (iNOS) can lead to excessive production of NO, which eventually leads to multiple inflammatory related diseases .

- Methods of Application: A series of compounds were designed and synthesized based on the hybridization of 7H-Pyrrolo[2,3-d]pyrimidine and cinnamamide fragments .

- Results: Among the synthesized compounds, compound S2h displayed a vigorous inhibitory activity on NO production with an IC50 value of 3.21±0.67 µM .

Multi-Targeted Kinase Inhibitors and Apoptosis Inducers

- Summary of Application: The compound is used in the development of more potent and effective targeted kinase inhibitors (TKIs). A series of new compounds, specifically halogenated ‘(E)-4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’, were synthesized .

- Methods of Application: The compounds were synthesized in three steps with high yields .

- Results: Among these novel compounds, compound 5k emerged as the most potent inhibitor, exhibiting significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes, with IC50 values ranging from 40 to 204 nM .

Hematopoietic Progenitor Kinase 1 Inhibitor

- Summary of Application: The compound is used as a Hematopoietic Progenitor Kinase 1 (HPK1) inhibitor. HPK1 is a hematopoietic cell kinase that is implicated in the regulation of immune responses .

- Methods of Application: The inhibitory activity of the compound was evaluated in human T cell leukemia Jurkat cells .

- Results: The compound potently inhibited the phosphorylation level of SLP76, a substrate of HPK1, and enhanced the IL-2 secretion .

Anti-Inflammatory Drugs

- Summary of Application: The compound is used in the development of nonsteroidal anti-inflammatory drugs (NSAIDs). NSAIDs can be utilized to lower the pain and fever resulting from numerous inflammatory disorders .

- Methods of Application: The anti-inflammatory effects of the compound are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

- Results: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

特性

IUPAC Name |

7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N4/c8-1-5-2-10-7-6(5)3-9-4-11-7/h2-4H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDYUNCUMRKXRHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=CN=CN=C2N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70626837 | |

| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile | |

CAS RN |

454685-88-2 | |

| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。